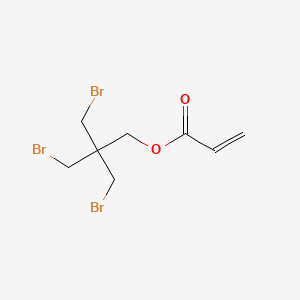![molecular formula C38H38N4O8 B14735921 2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid CAS No. 6270-60-6](/img/structure/B14735921.png)
2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid is a complex organic compound with a molecular formula of C38H38N4O8 . This compound is a derivative of porphyrin, a class of heterocyclic macrocycle organic compounds, which are crucial in various biological systems, such as hemoglobin and chlorophyll.
準備方法
The synthesis of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the porphyrin core, followed by the introduction of carboxyethyl groups and cyclopropanecarboxylic acid moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used in the study of porphyrin chemistry and the synthesis of new porphyrin derivatives.
Biology: The compound is studied for its role in biological systems, particularly in mimicking the behavior of natural porphyrins.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can act as a photosensitizer.
Industry: It is used in the development of new materials, such as organic semiconductors and catalysts.
作用機序
The mechanism of action of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. In biological systems, it can bind to metal ions, forming metalloporphyrins that participate in various enzymatic reactions. The compound’s structure allows it to absorb light and transfer energy, making it useful in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells.
類似化合物との比較
Similar compounds to 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid include other porphyrin derivatives, such as:
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.
Hematoporphyrin: Used in medical research for its photosensitizing properties. The uniqueness of 2,2’-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid lies in its specific functional groups and structural modifications, which confer distinct chemical and biological properties.
特性
CAS番号 |
6270-60-6 |
|---|---|
分子式 |
C38H38N4O8 |
分子量 |
678.7 g/mol |
IUPAC名 |
2-[7-(2-carboxycyclopropyl)-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C38H38N4O8/c1-15-19(5-7-33(43)44)29-14-30-20(6-8-34(45)46)16(2)26(40-30)12-31-36(22-10-24(22)38(49)50)18(4)28(42-31)13-32-35(21-9-23(21)37(47)48)17(3)27(41-32)11-25(15)39-29/h11-14,21-24,41-42H,5-10H2,1-4H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChIキー |
CKHNOASBNJINEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C6CC6C(=O)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C7CC7C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)

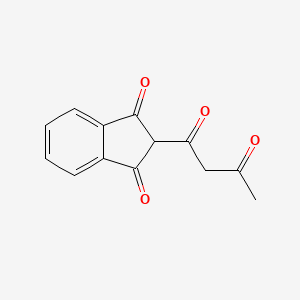
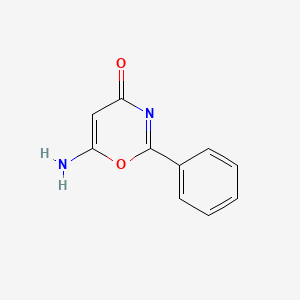
![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
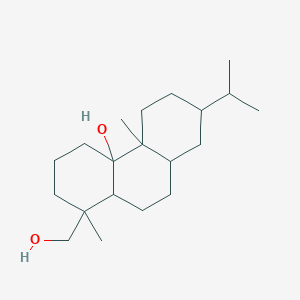
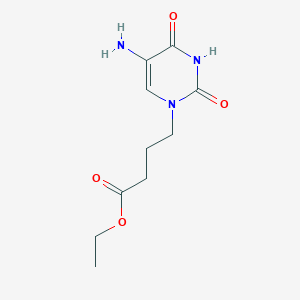
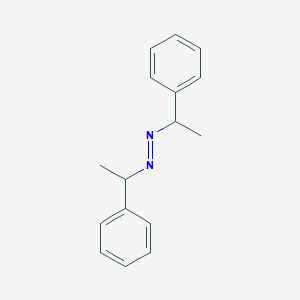
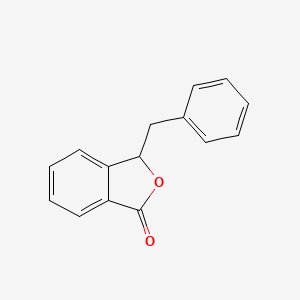
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
